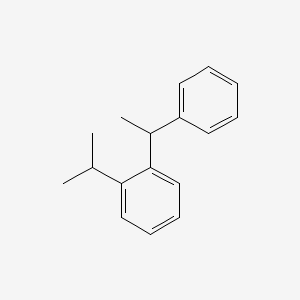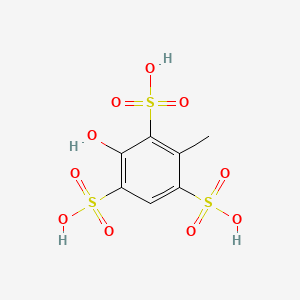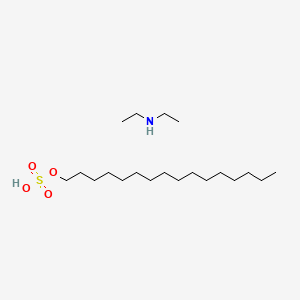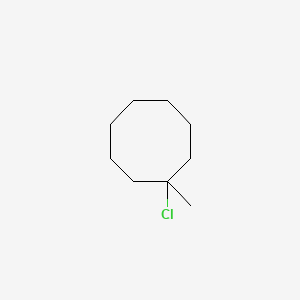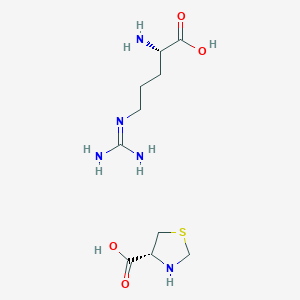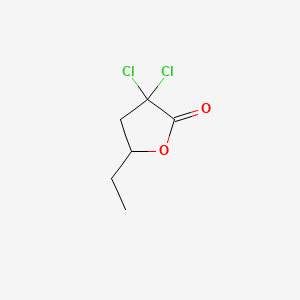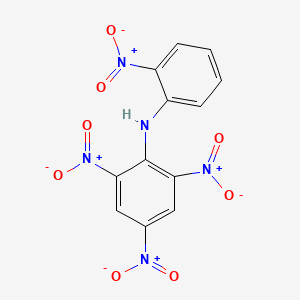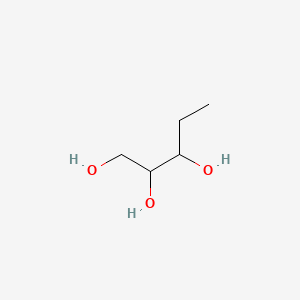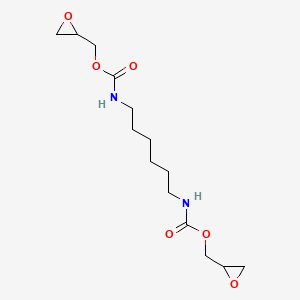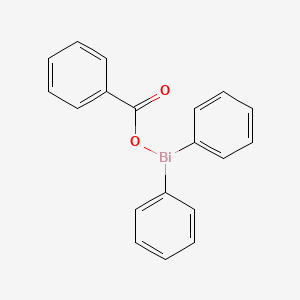
(Benzoyloxy)(diphenyl)bismuthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)(diphenyl)bismuthine is an organobismuth compound characterized by the presence of a bismuth atom bonded to two phenyl groups and one benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzoyloxy)(diphenyl)bismuthine typically involves the reaction of bismuth trichloride with diphenylbismuthine in the presence of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bismuth compounds. The general reaction scheme is as follows:
BiCl3+2Ph2Bi+PhCOCl→(PhCOO)Bi(Ph)2+2Ph2BiCl
where (Ph) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (Benzoyloxy)(diphenyl)bismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert it back to bismuth(III) compounds.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bismuth(V) compounds.
Reduction: Bismuth(III) compounds.
Substitution: Various organobismuth derivatives depending on the substituent introduced.
Scientific Research Applications
(Benzoyloxy)(diphenyl)bismuthine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of other organobismuth compounds, which have applications in catalysis and material science.
Mechanism of Action
The mechanism by which (Benzoyloxy)(diphenyl)bismuthine exerts its effects involves the interaction of the bismuth center with biological molecules. The bismuth atom can coordinate with various biomolecules, disrupting their function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Triphenylbismuth: Another organobismuth compound with three phenyl groups.
Bismuth(III) chloride: A simpler bismuth compound used in various chemical reactions.
Bismuth subsalicylate: Known for its medicinal use in treating gastrointestinal disorders.
Uniqueness: (Benzoyloxy)(diphenyl)bismuthine is unique due to the presence of both benzoyloxy and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
83037-43-8 |
|---|---|
Molecular Formula |
C19H15BiO2 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
diphenylbismuthanyl benzoate |
InChI |
InChI=1S/C7H6O2.2C6H5.Bi/c8-7(9)6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h1-5H,(H,8,9);2*1-5H;/q;;;+1/p-1 |
InChI Key |
YGPQHTCSQNCBBO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Bi](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


